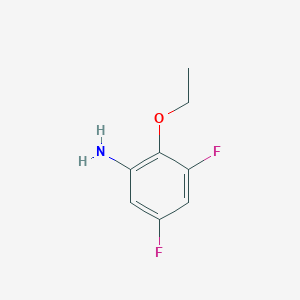

2-Ethoxy-3,5-difluoroaniline

Description

2-Ethoxy-3,5-difluoroaniline (CAS: Not explicitly provided; molecular formula: C₈H₉F₂NO, F.W. 173.16 g/mol) is a halogenated aromatic amine featuring an ethoxy (-OCH₂CH₃) group at the 2-position and fluorine atoms at the 3- and 5-positions on the benzene ring. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where its electronic and steric properties enable selective functionalization. The compound exhibits moderate lipophilicity (density: 1.4975 g/cm³) and is classified as hazardous (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Properties

IUPAC Name |

2-ethoxy-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGVQYFFZMRPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-difluoroaniline typically involves the introduction of ethoxy and difluoro groups onto an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where aniline is reacted with ethyl iodide and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-difluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Ethoxy-3,5-difluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-difluoroaniline involves its interaction with specific molecular targets. The ethoxy and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Positional Isomers: Ethoxy-Substituted Difluoroanilines

- 3-Ethoxy-2,4-difluoroaniline (C₈H₉F₂NO, F.W. 173.16 g/mol): Substituents: Ethoxy at 3-position, fluorine at 2- and 4-positions. Physical Properties: Higher density (1.5450 g/cm³) compared to 2-ethoxy-3,5-difluoroaniline, suggesting increased molecular packing efficiency. Applications: Similar utility in synthesizing heterocyclic compounds but with distinct regioselectivity .

- 3-Ethoxy-2,6-difluoroaniline (C₈H₉F₂NO, F.W. 173.16 g/mol): Substituents: Ethoxy at 3-position, fluorine at 2- and 6-positions. Steric Effects: The fluorine atoms at ortho positions may hinder reactions requiring planar transition states. Hazards: Matches this compound in hazard profile (H315, H319) .

Halogenated Analogues: Replacement of Ethoxy with Halogens

- 3,5-Difluoroaniline (C₆H₅F₂N, F.W. 147.11 g/mol): Substituents: No ethoxy group; fluorine atoms at 3- and 5-positions. Reactivity: Lacks the electron-donating ethoxy group, making the aromatic ring more electron-deficient. This enhances susceptibility to nucleophilic aromatic substitution. Applications: Widely used as a precursor for fluorinated polymers and pharmaceuticals .

3,5-Dichloro-2,4-difluoroaniline (C₆H₃Cl₂F₂N, F.W. 217.00 g/mol):

Substituent Variants: Cyclohexyl and Bromine Derivatives

- n-Cyclohexyl-2,5-difluoroaniline (C₁₂H₁₅F₂N, F.W. 211.25 g/mol): Substituents: Cyclohexyl group at the amino position, fluorine at 2- and 5-positions. Physical Properties: Higher molecular weight and boiling point due to the bulky cyclohexyl group. Applications: Enhanced lipophilicity makes it suitable for hydrophobic drug candidates .

4-Bromo-3,5-difluoroaniline (C₆H₄BrF₂N, F.W. 228.03 g/mol):

Comparative Data Table

| Compound Name | Molecular Formula | F.W. (g/mol) | Density (g/cm³) | Key Substituents | Hazards (H-Codes) | Applications |

|---|---|---|---|---|---|---|

| This compound | C₈H₉F₂NO | 173.16 | 1.4975 | 2-Ethoxy, 3,5-F | H315, H319, H335 | Pharma intermediates |

| 3-Ethoxy-2,4-difluoroaniline | C₈H₉F₂NO | 173.16 | 1.5450 | 3-Ethoxy, 2,4-F | H315, H319 | Regioselective synthesis |

| 3,5-Difluoroaniline | C₆H₅F₂N | 147.11 | - | 3,5-F | H302, H312 | Polymer precursors |

| 4-Bromo-3,5-difluoroaniline | C₆H₄BrF₂N | 228.03 | - | 4-Br, 3,5-F | Xi, UN2811 | Cross-coupling reactions |

| n-Cyclohexyl-2,5-difluoroaniline | C₁₂H₁₅F₂N | 211.25 | - | Cyclohexyl, 2,5-F | - | Lipophilic drug candidates |

Biological Activity

2-Ethoxy-3,5-difluoroaniline (CAS Number: 1017779-76-8) is a fluorinated aniline derivative that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H9F2N

- Molecular Weight : 169.16 g/mol

- IUPAC Name : this compound

This compound features an ethoxy group and two fluorine atoms positioned at the meta positions relative to the amino group on the aromatic ring. The presence of fluorine enhances the lipophilicity and metabolic stability of the molecule, which can influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. A notable investigation demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Research has also highlighted the potential anticancer activity of this compound. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Case Studies

- Antimicrobial Efficacy :

-

Anticancer Activity :

- In an experimental study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values for MCF-7 and HeLa cells were found to be approximately 15 µM and 20 µM, respectively. Flow cytometry analysis confirmed increased apoptosis in treated cells compared to control groups .

Data Tables

| Biological Activity | Target Organism/Cell Line | Effect | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition (MIC) | 32 |

| Antibacterial | Escherichia coli | Inhibition (MIC) | 64 |

| Anticancer | MCF-7 (breast cancer) | Cell viability reduction | IC50 = 15 |

| Anticancer | HeLa (cervical cancer) | Cell viability reduction | IC50 = 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.